1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula lists all the atoms present in the molecule, while the structural formula shows how these atoms are connected.
Synthesis Analysis
This involves studying how the compound can be synthesized from simpler starting materials. It includes the reactions used, the conditions under which they are carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles. Techniques used could include X-ray crystallography and various types of spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Corrosion Inhibition
Compounds with related structural motifs have been investigated for their role in inhibiting corrosion of mild steel in acidic environments. The presence of chlorophenyl and methoxyphenyl groups, akin to the query compound, contributes to their effectiveness as corrosion inhibitors. This is attributed to the adsorption of these compounds onto the metal surface, forming a protective layer that reduces corrosion rates. Studies suggest that such compounds act as mixed-type inhibitors, impacting both anodic and cathodic processes, and their efficiency varies with concentration and temperature (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties
Research into bis-chalcone derivatives, which are structurally related to the compound , has shown significant promise in the field of nonlinear optics. These compounds exhibit enhanced second harmonic generation (SHG) conversion efficiencies and possess notable third-order nonlinear optical properties. Such characteristics make them suitable for applications in optical limiting, owing to their ability to undergo two-photon absorption. This suggests potential utility in developing new materials for photonic and optoelectronic devices (Shettigar et al., 2006).
Antimicrobial Agents
Derivatives containing urea functionalities have been synthesized and evaluated for their antimicrobial properties. These studies often focus on novel synthetic routes to incorporate various phenyl and tetrazole groups, aiming to discover compounds with enhanced antibacterial and antifungal activities. The synthesis of such compounds involves intricate chemical reactions that yield a range of derivatives, indicating the versatility and potential of urea-based compounds in medicinal chemistry for developing new antimicrobial agents (Rani et al., 2014).
COX-2 Inhibition and Drug Design
Tetrazole derivatives, particularly those incorporating methoxyphenyl groups, have been explored for their biological activities, including their role as cyclooxygenase-2 (COX-2) inhibitors. The structural analysis and docking studies of these compounds contribute to understanding their interaction mechanisms with biological targets, providing a foundation for designing novel therapeutic agents. This highlights the potential application of the compound for drug discovery and development efforts, especially in designing anti-inflammatory drugs (Al-Hourani et al., 2015).
Safety And Hazards
This involves studying the potential risks associated with the compound. It could include toxicity data, flammability, and precautions that need to be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or new reactions that could be developed.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQNEGPURTJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea |
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